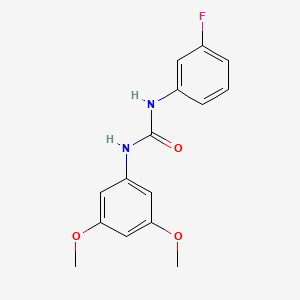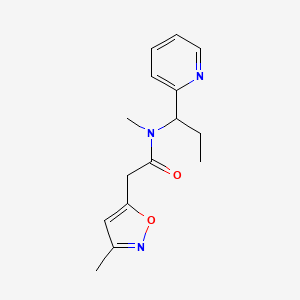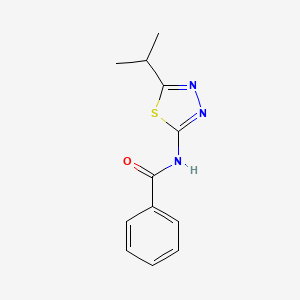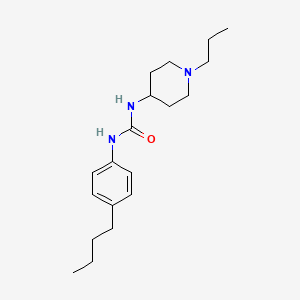
N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea, also known as DFU, is a chemical compound that has been extensively studied for its potential use in scientific research. DFU belongs to the class of urea-based compounds and has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules called prostaglandins. N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has also been found to inhibit the activity of the protein kinase B (Akt), which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has been found to have a range of interesting biochemical and physiological effects. Studies have shown that N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea can induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has also been found to inhibit the production of inflammatory molecules such as prostaglandins and cytokines. Additionally, N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has been found to have neuroprotective effects by inhibiting the activity of enzymes and proteins involved in neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has also been found to have low toxicity, making it a relatively safe compound to work with. However, there are some limitations to the use of N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea in lab experiments. Its mechanism of action is not yet fully understood, which can make it difficult to design experiments to test its effects. Additionally, N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has been found to have low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea. One area of research is in the development of N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea-based drugs for the treatment of cancer and inflammatory diseases. Studies are also needed to further elucidate the mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea and to identify potential targets for its activity. Additionally, further studies are needed to explore the potential neuroprotective effects of N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea can be synthesized using a variety of methods, including the reaction between 3,5-dimethoxyaniline and 3-fluorobenzoyl isocyanate in the presence of a base. Another method involves the reaction between 3,5-dimethoxyaniline and 3-fluorobenzoyl chloride in the presence of a base, followed by the addition of urea. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3,5-dimethoxyphenyl)-N'-(3-fluorophenyl)urea has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-13-7-12(8-14(9-13)21-2)18-15(19)17-11-5-3-4-10(16)6-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIPKWBRULEMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine](/img/structure/B5395845.png)
![4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5395856.png)
![2-phenyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5395864.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5395882.png)

![1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione](/img/structure/B5395900.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5395907.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)
![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5395922.png)

![4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)

![(3S*,5S*)-1-(cyclopentylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5395947.png)